molecular formula C29H31N3O3 B11139216 2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide

2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11139216
M. Wt: 469.6 g/mol
InChI Key: FWSGXGSVSJNVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and is substituted with tert-butylbenzoyl and dimethylphenyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with a suitable aromatic compound, followed by the formation of the quinoxaline ring through cyclization reactions.

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and acetamide moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can interact with various enzymes and receptors, modulating their activity. The tert-butylbenzoyl and dimethylphenyl groups may enhance its binding affinity and selectivity towards these targets, leading to specific biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

2-[1-(4-tert-butylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C29H31N3O3/c1-18-10-15-22(16-19(18)2)30-26(33)17-25-27(34)31-23-8-6-7-9-24(23)32(25)28(35)20-11-13-21(14-12-20)29(3,4)5/h6-16,25H,17H2,1-5H3,(H,30,33)(H,31,34)

InChI Key

FWSGXGSVSJNVQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.